Product packaging for o-Iodophenylacetyl chloride(Cat. No.:CAS No. 62300-07-6)

o-Iodophenylacetyl chloride

Cat. No.: B1353769
CAS No.: 62300-07-6
M. Wt: 280.49 g/mol
InChI Key: ZNOGBAPLEYMVSS-UHFFFAOYSA-N
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Description

o-Iodophenylacetyl chloride (CAS 62300-07-6) is a specialized organic compound with the molecular formula C 8 H 6 ClIO and a molecular weight of 280.49 g/mol . It is an acyl chloride derivative functionalized with an iodine atom on the ortho position of its phenyl ring. This structure makes it a valuable chemical building block in organic synthesis and medicinal chemistry research. The primary research value of this compound lies in its use as a key precursor or intermediate in the synthesis of more complex molecules. Acyl chlorides are highly reactive and are commonly used to introduce acetyl groups into target molecules through acylation reactions. While specific applications for this ortho-iodo-substituted variant are sparsely documented in the available literature, closely related compounds, such as (4-Iodophenyl)acetyl chloride, are referenced in research contexts . Furthermore, iodinated phenylacetyl chloride analogs have been used in the synthesis of potential Positron Emission Tomography (PET) tracers, such as radiolabeled melatonin analogs for studying melatonin binding sites in the brain . This suggests its potential utility in developing imaging agents and radiopharmaceuticals . Handling and Safety: As an acyl chloride, this compound is moisture sensitive and will decompose upon contact with water or steam, producing corrosive hydrogen chloride gas . It is incompatible with strong oxidizing agents, alcohols, bases, and amines . It must be handled with extreme care, using appropriate personal protective equipment and under a well-ventilated fume hood. Disclaimer: This product is intended for research purposes only and is strictly labeled as For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClIO B1353769 o-Iodophenylacetyl chloride CAS No. 62300-07-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-iodophenyl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIO/c9-8(11)5-6-3-1-2-4-7(6)10/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOGBAPLEYMVSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30448956
Record name o-iodophenylacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62300-07-6
Record name o-iodophenylacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for O Iodophenylacetyl Chloride

Established Synthetic Routes from Carboxylic Acid Precursors

The conversion of o-Iodophenylacetic acid to o-Iodophenylacetyl chloride is a standard transformation in organic synthesis, effectively converting a poor leaving group (hydroxyl) into a good leaving group (chloride), thereby activating the carbonyl group for subsequent nucleophilic acyl substitution reactions. masterorganicchemistry.com

Direct Chlorination of o-Iodophenylacetic Acid

The most direct and widely employed method for the synthesis of this compound is the direct chlorination of o-Iodophenylacetic acid. sigmaaldrich.comsigmaaldrich.com This approach utilizes a variety of chlorinating agents to effect the transformation.

Thionyl chloride (SOCl₂) is a common and effective reagent for the conversion of carboxylic acids to their corresponding acyl chlorides. masterorganicchemistry.com The reaction between o-Iodophenylacetic acid and thionyl chloride proceeds to yield this compound, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases, simplifying the purification of the desired product. masterorganicchemistry.comlibretexts.org

The reaction is typically carried out by treating o-Iodophenylacetic acid with an excess of thionyl chloride, often in an inert solvent or neat. The progress of the reaction can be monitored by the cessation of gas evolution. Subsequent removal of the excess thionyl chloride and solvent by distillation leaves the crude this compound, which can be further purified if necessary.

Table 1: Reaction Parameters for Thionyl Chloride-Mediated Synthesis

ParameterCondition
Reactant o-Iodophenylacetic acid
Reagent Thionyl chloride (SOCl₂)
Byproducts Sulfur dioxide (SO₂), Hydrogen chloride (HCl)
Work-up Distillation to remove excess SOCl₂

Besides thionyl chloride, other chlorinating agents such as phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅) can also be employed for the synthesis of acyl chlorides from carboxylic acids. libretexts.org

When phosphorus trichloride is used, three moles of the carboxylic acid react with one mole of PCl₃ to produce three moles of the acyl chloride and one mole of phosphorous acid (H₃PO₃).

In the case of phosphorus pentachloride, one mole of the carboxylic acid reacts with one mole of PCl₅ to yield one mole of the acyl chloride, phosphoryl chloride (POCl₃), and hydrogen chloride (HCl).

While effective, the use of phosphorus chlorides can sometimes be less advantageous than thionyl chloride due to the formation of non-gaseous byproducts, which can complicate the purification of the final product. libretexts.org

Table 2: Comparison of Chlorinating Agents

Chlorinating AgentMolar Ratio (Acid:Reagent)Byproducts
Thionyl chloride (SOCl₂)1:1SO₂, HCl (gaseous)
Phosphorus trichloride (PCl₃)3:1H₃PO₃ (solid)
Phosphorus pentachloride (PCl₅)1:1POCl₃ (liquid), HCl (gaseous)

Mechanistic Considerations in the Formation of this compound

The conversion of a carboxylic acid to an acyl chloride using reagents like thionyl chloride or phosphorus chlorides proceeds through a nucleophilic acyl substitution mechanism.

In the thionyl chloride-mediated reaction, the carboxylic acid oxygen atom acts as a nucleophile, attacking the sulfur atom of thionyl chloride. This is followed by the departure of a chloride ion and a proton to form a chlorosulfite intermediate. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon of the intermediate. This leads to the formation of a tetrahedral intermediate which subsequently collapses, releasing the acyl chloride, sulfur dioxide, and a chloride ion. libretexts.org This process effectively converts the hydroxyl group into a much better leaving group. masterorganicchemistry.com

The mechanism with phosphorus chlorides is analogous. The carboxylic acid oxygen attacks the phosphorus atom, leading to the formation of an intermediate which then undergoes nucleophilic attack by a chloride ion at the carbonyl carbon. The subsequent elimination of the phosphorus-containing leaving group yields the desired acyl chloride.

The choice of chlorinating agent can sometimes be influenced by the presence of other functional groups in the molecule, as some reagents may exhibit greater reactivity or selectivity. For instance, thionyl chloride is generally considered a milder and more selective reagent compared to phosphorus pentachloride.

Reactivity Profiles and Transformative Potential of O Iodophenylacetyl Chloride

Nucleophilic Acyl Substitution Reactions

As a derivative of a carboxylic acid, o-iodophenylacetyl chloride readily undergoes nucleophilic acyl substitution. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the chlorine atom and the oxygen atom. This renders the compound susceptible to attack by a variety of nucleophiles, leading to the displacement of the chloride ion, which is an excellent leaving group.

Amidation Reactions: Formation of N-Substituted o-Iodophenylacetamides

The reaction of this compound with primary and secondary amines is a facile and efficient method for the synthesis of N-substituted o-iodophenylacetamides. This transformation is a cornerstone of its synthetic utility, allowing for the introduction of the o-iodophenylacetyl moiety into a wide array of molecular scaffolds.

The aminolysis of this compound proceeds through a classic nucleophilic addition-elimination mechanism. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A final deprotonation step, often facilitated by a second equivalent of the amine or an added base, yields the stable N-substituted o-iodophenylacetamide and a hydrochloride salt.

The scope of this reaction is broad, accommodating a diverse range of primary and secondary amines. While specific research detailing an extensive library of amines reacted with this compound is not widely documented in readily available literature, the general principles of acyl chloride reactivity suggest that both aliphatic and aromatic amines would be suitable substrates. For instance, the synthesis of N-{2-[2-(2-iodophenyl)-acetylamino]-ethyl}-2-(3,4-dichlorophenyl)-acetamide has been reported, starting from 2-iodophenylacetic acid, which implies the successful amidation of the corresponding acyl chloride. prepchem.com

Table 1: Representative N-Substituted o-Iodophenylacetamides from this compound

Amine ReactantProduct
Primary Amine (R-NH₂)N-Alkyl-2-(o-iodophenyl)acetamide
Secondary Amine (R₂NH)N,N-Dialkyl-2-(o-iodophenyl)acetamide
Aniline (Ph-NH₂)N-Phenyl-2-(o-iodophenyl)acetamide
Benzylamine (Ph-CH₂-NH₂)N-Benzyl-2-(o-iodophenyl)acetamide

This table represents expected products based on general amidation reactions of acyl chlorides, as specific experimental data for a wide range of amines with this compound is not extensively published.

Esterification Reactions: Synthesis of o-Iodophenylacetic Acid Esters

In a manner analogous to amidation, this compound reacts readily with alcohols and phenols to produce o-iodophenylacetic acid esters. This process, known as alcoholysis, is a fundamental transformation for introducing an ester functionality.

The alcoholysis of this compound follows a nucleophilic acyl substitution pathway. The oxygen atom of the alcohol's hydroxyl group acts as the nucleophile, attacking the carbonyl carbon. This addition step forms a tetrahedral intermediate which then eliminates the chloride ion to yield a protonated ester. A weak base, such as pyridine or triethylamine, is often added to neutralize the hydrogen chloride byproduct and drive the reaction to completion.

The reaction is generally efficient with a wide range of primary and secondary alcohols. Phenols can also be used as nucleophiles, though they are generally less reactive than aliphatic alcohols. The synthesis of 3,4-dimethoxyphenyl 2-iodophenylacetate from 2-iodophenylacetic acid has been documented, suggesting the viability of the corresponding esterification using this compound. prepchem.com

Table 2: Illustrative o-Iodophenylacetic Acid Esters via Esterification

Alcohol/Phenol ReactantProduct
Methanol (CH₃OH)Methyl 2-(o-iodophenyl)acetate
Ethanol (C₂H₅OH)Ethyl 2-(o-iodophenyl)acetate
Phenol (C₆H₅OH)Phenyl 2-(o-iodophenyl)acetate
Phenethyl alcohol (C₆H₅CH₂CH₂OH)Phenethyl 2-(o-iodophenyl)acetate

This table showcases potential products from the esterification of this compound based on established reactivity patterns, as comprehensive experimental data for this specific compound is limited.

Formation of Other Carboxylic Acid Derivatives

The high reactivity of this compound allows for its conversion into other carboxylic acid derivatives beyond amides and esters.

Hydrolysis: Reaction with water leads to the rapid hydrolysis of this compound back to its parent carboxylic acid, o-iodophenylacetic acid. This reaction is typically vigorous and highlights the need for anhydrous conditions when performing other nucleophilic substitutions.

Anhydride Formation: Treatment of this compound with a carboxylate salt, such as sodium o-iodophenylacetate, would yield the corresponding symmetric anhydride, o-iodophenylacetic anhydride.

Reaction with Azide: The reaction with sodium azide would be expected to produce o-iodophenylacetyl azide. This acyl azide can serve as a precursor for the Curtius rearrangement, providing a pathway to amines with one less carbon atom.

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of this compound is substituted with two groups: an iodo group at the ortho position and an acetyl chloride group. Both substituents influence the reactivity and regioselectivity of electrophilic aromatic substitution (EAS) reactions on the aromatic ring.

The iodo group is a deactivating group due to its electron-withdrawing inductive effect (-I effect). However, it is also an ortho, para-director because of the electron-donating resonance effect (+M effect) of its lone pairs. The acetyl chloride group is a strong deactivating group and a meta-director due to its strong electron-withdrawing inductive and resonance effects.

When both an ortho, para-directing deactivating group (iodine) and a meta-directing deactivating group are present on the ring, the directing effects can be complex. Generally, the position of the incoming electrophile is determined by a combination of these directing effects and steric hindrance. Friedel-Crafts reactions, in particular, are often unsuccessful on strongly deactivated rings. libretexts.org Detailed research findings on specific electrophilic aromatic substitution reactions, such as nitration or further halogenation, on this compound are not extensively available in the surveyed literature. The strong deactivation of the ring by the acetyl chloride group would likely necessitate harsh reaction conditions, and the substitution pattern would be influenced by the interplay of the directing effects of both substituents.

Intramolecular Friedel-Crafts Acylation Involving this compound

Intramolecular Friedel-Crafts acylation is a powerful method for constructing polycyclic compounds by forming a new ring through an internal electrophilic aromatic substitution reaction. In the case of this compound, the acyl chloride group serves as the electrophile, while the iodinated benzene ring acts as the nucleophile. The reaction is typically promoted by a Lewis acid, such as aluminum chloride (AlCl₃), which coordinates to the acyl chloride, facilitating the formation of a highly reactive acylium ion or a polarized acyl chloride-Lewis acid complex. This electrophilic species is then attacked by the electron-rich aromatic ring in a tethered fashion, leading to cyclization.

The intramolecular Friedel-Crafts acylation of this compound is specifically designed to produce a fused ring system. The reaction proceeds via electrophilic attack of the acylium ion onto the ortho position of the benzene ring, which is adjacent to the iodine atom. This cyclization results in the formation of a five-membered ring fused to the aromatic core, yielding a substituted indanone. Specifically, the product is 7-iodo-1-indanone . This transformation is a valuable route for synthesizing bicyclic ketones, which are important structural motifs in various organic compounds. The formation of a five-membered ring in this context is generally favored due to the stability of the corresponding transition state.

Limitations of this reaction include the potential for polymerization or intermolecular reactions, although the intramolecular pathway is generally favored under dilute conditions. The deactivating effect of the iodine substituent could also reduce the nucleophilicity of the aromatic ring, making the cyclization less efficient and possibly requiring stronger Lewis acids or higher temperatures. Furthermore, the Lewis acid catalyst is required in stoichiometric amounts because it forms a complex with the resulting ketone product, which deactivates it.

Intermolecular Friedel-Crafts Acylation

In contrast to the intramolecular pathway, this compound can also participate in intermolecular Friedel-Crafts acylation. In this reaction, the acyl chloride reacts with a separate, external aromatic compound (an arene) in the presence of a Lewis acid catalyst. This process forms a new carbon-carbon bond between the carbonyl carbon of the acyl chloride and the external arene, resulting in the synthesis of a diaryl ketone.

For instance, the reaction of this compound with benzene would yield 1-(2-iodophenyl)-2-phenylethan-1-one. If a substituted arene like toluene is used, the acylation will occur at the positions activated by the methyl group (ortho and para), leading to a mixture of regioisomeric products. This reaction provides a direct method for synthesizing unsymmetrical ketones, though it is subject to the typical limitations of Friedel-Crafts reactions, such as the inability to proceed with strongly deactivated aromatic substrates.

Metal-Catalyzed Transformations

The carbon-iodine (C-I) bond in this compound is a highly versatile functional group that serves as a reactive handle for a variety of metal-catalyzed transformations. The high reactivity of aryl iodides in oxidative addition to transition metal centers makes this compound an excellent substrate for cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions Utilizing this compound

Palladium-catalyzed cross-coupling reactions are fundamental tools for carbon-carbon and carbon-heteroatom bond formation in modern organic synthesis. This compound is an ideal electrophilic partner in these reactions due to the high reactivity of the aryl iodide bond. The general catalytic cycle for these reactions begins with the oxidative addition of the C-I bond to a palladium(0) complex, forming an arylpalladium(II) intermediate. This intermediate then undergoes further steps, such as transmetalation or migratory insertion, followed by reductive elimination to yield the final product and regenerate the palladium(0) catalyst.

The arylpalladium(II) intermediate derived from this compound can engage in several types of carbon-carbon bond-forming reactions, allowing for the introduction of a wide range of substituents at the ortho position.

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene. This compound can react with various alkenes, such as styrene or acrylates, in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the vinylic position. This reaction results in the formation of a substituted alkene, effectively replacing the iodine atom with a vinyl group.

Stille Coupling: The Stille reaction couples an organohalide with an organostannane (organotin) compound, catalyzed by palladium. This reaction is known for its tolerance of a wide variety of functional groups. This compound can be coupled with various organostannanes (e.g., vinyl, aryl, or alkyl tributyltin reagents) to create a new C-C bond, offering a reliable method for synthesizing complex molecular architectures.

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, typically catalyzed by palladium or nickel. Organozinc compounds are more reactive than their organotin and organoboron counterparts, often leading to faster reaction times. The coupling of this compound with an organozinc reagent provides an efficient route to biaryl compounds or molecules containing new alkyl or vinyl substituents at the ortho position, with high functional group tolerance.

Interactive Data Tables

Table 1: Overview of Friedel-Crafts Acylation with this compound

Reaction TypeKey ReactantsCatalystProduct Class
IntramolecularThis compoundLewis Acid (e.g., AlCl₃)Cyclic Ketone (Indanone)
IntermolecularThis compound, Arene (e.g., Benzene)Lewis Acid (e.g., AlCl₃)Diaryl Ketone

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of this compound

Reaction NameCoupling PartnerCatalyst SystemProduct Type
Heck ReactionAlkenePd(0) complex + BaseSubstituted Alkene
Stille CouplingOrganostannane (R-SnBu₃)Pd(0) complexSubstituted Arene (R-Ar)
Negishi CouplingOrganozinc (R-ZnX)Pd(0) or Ni(0) complexSubstituted Arene (R-Ar)
Carbon-Heteroatom Bond Formation (e.g., Buchwald-Hartwig type if applicable)

The formation of carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions represents a cornerstone of modern organic synthesis. The Buchwald-Hartwig amination, in particular, facilitates the construction of C-N bonds by coupling amines with aryl halides. wikipedia.org While the high reactivity of the acyl chloride moiety in this compound presents challenges for direct application, its derivatives, such as the corresponding esters or amides, are suitable substrates for these transformations. The aryl iodide functionality is a highly reactive partner in such coupling reactions.

The general transformation involves the coupling of an aryl iodide with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base. jk-sci.com Bidentate phosphine ligands like BINAP and DPPF have been instrumental in extending the scope of this reaction to include aryl iodides, effectively producing coupled products at higher rates and yields. wikipedia.org The choice of ligand, base, and solvent is critical for achieving high efficiency and can be tailored to the specific substrates. For instance, dialkylbiaryl phosphine ligands have been shown to be particularly effective, allowing reactions to proceed under mild conditions with low catalyst loadings. nih.govnih.gov

In a typical application, an ester derivative of o-iodophenylacetic acid would react with an amine to yield the corresponding N-aryl product. The reaction conditions for such a transformation are summarized in the table below.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of an Aryl Iodide

Parameter Condition Reference
Catalyst Pd(OAc)₂ or Pd₂(dba)₃ nih.gov
Ligand Biaryl Phosphine (e.g., SPhos, XPhos) nih.govwikipedia.org
Base NaOt-Bu, K₂CO₃, or Cs₂CO₃ jk-sci.com
Solvent Toluene or Dioxane libretexts.org

| Temperature | Room Temperature to 110 °C | acs.org |

Beyond C-N bond formation, similar palladium-catalyzed methods can be employed for the synthesis of aryl ethers (C-O bonds) and thioethers (C-S bonds) from the corresponding alcohols and thiols.

Mechanistic Aspects of Catalytic Cycles and Ligand Effects

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through three key elementary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination. jk-sci.comnrochemistry.com

Oxidative Addition : The cycle initiates with the oxidative addition of the aryl iodide (e.g., an o-iodophenylacetate derivative) to a coordinatively unsaturated Pd(0) complex. This step forms a Pd(II) species. wikipedia.org The C-I bond is particularly susceptible to this step. Theoretical and experimental studies support that this is often the first irreversible and rate-determining step in the catalytic cycle. nih.gov

Amine Coordination and Deprotonation : The amine nucleophile then coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium amido complex. wikipedia.org

Reductive Elimination : This final step involves the formation of the C-N bond, yielding the arylamine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle. wikipedia.orgnrochemistry.com

A potential side reaction is β-hydride elimination from the palladium amido intermediate, which would lead to a hydrodehalogenated arene. wikipedia.org The choice of ligand is crucial to promote the desired reductive elimination over competing pathways.

Ligand Effects: Bulky and electron-rich phosphine ligands, particularly dialkylbiaryl phosphines, are highly effective in these reactions. nih.gov Their steric bulk promotes the formation of monoligated, highly reactive L₁Pd(0) species, which facilitates the oxidative addition even with less reactive aryl chlorides. nih.govacs.org Furthermore, these ligands accelerate the rate of reductive elimination. For aryl iodide substrates, bidentate ligands like BINAP are believed to prevent the formation of unreactive palladium iodide dimer complexes that can form after oxidative addition, thereby speeding up the reaction. wikipedia.orglibretexts.org The electronic properties of the ligand, specifically its strong electron-donating ability, also enhance catalyst activity. acs.org

Intramolecular Metal-Catalyzed Cyclizations Directed by o-Iodo or Acyl Chloride Functionalities

The bifunctional nature of this compound and its derivatives allows for powerful intramolecular, metal-catalyzed cyclizations. The intramolecular Mizoroki-Heck reaction is a prominent example, enabling the construction of complex heterocyclic and carbocyclic systems. chim.it In this context, the acyl chloride would first be converted into a suitable amide or ester tethered to an alkene. The subsequent palladium-catalyzed reaction between the o-iodo group and the tethered alkene leads to cyclization. organicreactions.org

This strategy is particularly effective for creating sterically congested tertiary and quaternary carbon centers. buecher.de The reaction has been widely applied in the synthesis of natural products and complex molecules, demonstrating high functional group tolerance under its mild and nearly neutral conditions. organicreactions.org For instance, the intramolecular Heck reaction of N-substituted o-iodoanilides containing an alkene moiety is a well-established route to oxindoles. chim.it A similar strategy applied to an amide derived from o-iodophenylacetic acid could yield lactams, such as phenanthridinones.

Formation of Fused and Spirocyclic Systems

The intramolecular Heck reaction is a powerful tool for assembling fused and spirocyclic scaffolds, which are prevalent in biologically active molecules.

Fused Systems: The synthesis of phenanthridinones, a class of compounds with significant bioactivity, can be achieved through an intramolecular Heck reaction of o-halobenzamides. nih.govnih.gov This transformation involves the palladium-catalyzed cyclization of an amide derived from an o-iodoaryl precursor onto an adjacent aryl ring or a tethered alkene. This approach allows for the efficient construction of the fused tricyclic phenanthridinone core. nih.govacs.org

Spirocyclic Systems: Spirooxindoles are a particularly important class of spirocyclic compounds. Their synthesis can be accomplished via a diastereoselective intramolecular Mizoroki-Heck reaction. thieme-connect.com This process typically involves an amide precursor, derived from a starting material like (+)-Vince lactam and an o-bromo- or o-iodoanilide, which undergoes palladium-catalyzed cyclization to form the spirocyclic core with high diastereoselectivity. thieme-connect.com This methodology has been used to create spiroindenyl-2-oxindoles through a cascade process involving carbopalladation and C-H functionalization. nih.gov

Table 2: Palladium-Catalyzed Synthesis of Spirooxindoles

Substrate Catalyst/Ligand Conditions Product Yield d.r. Reference
N-(2-bromophenyl)acrylamide derivative Pd(OAc)₂ / DPPF Et₃N, DMF, 80 °C Spirooxindole 70-82% >99% de thieme-connect.com
Regio- and Stereoselectivity in Cycloadditions

Controlling regioselectivity and stereoselectivity is paramount in intramolecular cyclizations. In the context of the intramolecular Heck reaction, these aspects are influenced by several factors.

Regioselectivity: The regioselectivity of the migratory insertion step is largely dictated by the size of the ring being formed. acs.orgprinceton.edu There is a strong kinetic preference for cyclization modes that proceed through lower energy transition states. For the formation of small to common-sized rings (5-7 members), exo-trig cyclizations are overwhelmingly favored over endo-trig pathways. princeton.eduwikipedia.org This is because the tether connecting the aryl halide and the alkene can more easily achieve the conformation required for the exo transition state. princeton.edu The formation of endo products in small ring closures, when observed, often arises from a subsequent isomerization of an initially formed exo product. princeton.edu

Stereoselectivity: The intramolecular Heck reaction is a powerful method for creating chiral tertiary and quaternary stereocenters. wikipedia.org The stereochemical outcome of the reaction can be controlled by using chiral phosphine ligands, with BINAP being a classic example. chim.it The reaction proceeds via a syn-addition of the aryl-palladium bond across the double bond, followed by a syn-β-hydride elimination. In asymmetric catalysis, the chiral ligand environment dictates the facial selectivity of the alkene insertion, leading to the enantioselective formation of the product. researchgate.net The desymmetrizing intramolecular Heck reaction, where a prochiral substrate is converted to a chiral product, has proven to be a particularly effective strategy. nih.govacs.org

Iodine-Mediated and Directed Reactions

Beyond serving as a handle for metal-catalyzed cross-coupling, the iodine atom in this compound can directly participate in and mediate chemical transformations. Hypervalent iodine reagents, which can be generated in situ from iodoarenes, are powerful oxidants that facilitate a wide range of reactions, including the formation of carbon-heteroatom bonds under metal-free conditions. researchgate.net

For instance, hypervalent iodine(III) reagents can mediate oxidative C-N bond formation. rsc.org These reactions often proceed through the formation of reactive iodine-nitrogen bonded species, which then act as electrophilic aminating agents. acs.org Electrocatalysis using aryl iodides has also emerged as a method for C-H/N-H coupling, where an anodically generated hypervalent iodine intermediate mediates the C-N bond formation. nih.govchemrxiv.org This approach highlights the role of the iodine atom as an electrocatalyst, facilitating transformations via radical intermediates.

Oxidative Cyclization Reactions

The iodine atom in this compound derivatives can direct powerful oxidative cyclization reactions, often employing hypervalent iodine(III) reagents like phenyliodine(III) diacetate (PIDA). These metal-free reactions provide efficient routes to various heterocyclic structures.

For example, the PIDA-mediated oxidative cyclization of N-aryl amides can lead to the formation of spirocyclic compounds. mdpi.com Similarly, the cyclization of o-(1-alkynyl)benzamides mediated by PhI(OCOCF₃)₂ results in the formation of 3-hydroxy-2,3-dihydroisoquinoline-1,4-diones through an intramolecular cyclization followed by oxidative hydroxylation. core.ac.uk Another strategy involves the intramolecular cyclization/halogenation of N-arylpropynamides, where PIDA combined with a halide source can selectively produce 3-halogenated quinolin-2-ones. researchgate.net

These transformations are believed to proceed via the formation of an electrophilic iodine(III) species that activates a part of the molecule, such as an alkene or alkyne, toward nucleophilic attack from another part of the molecule, like an amide nitrogen or oxygen, to initiate the cyclization cascade. organic-chemistry.org

Halogen-Induced Cyclofunctionalization

Halogen-induced cyclofunctionalization is a powerful strategy in organic synthesis for the construction of carbo- and heterocyclic frameworks. This process typically involves the activation of an unsaturated system by an electrophilic halogen species, followed by an intramolecular nucleophilic attack to forge a new ring system. While direct and specific literature on the halogen-induced cyclofunctionalization of this compound is not extensively detailed in readily available literature, the principles of such reactions can be inferred from the general behavior of related substrates in the presence of halogenating agents.

In a hypothetical scenario, the acetyl chloride group of this compound could be transformed into a species with a nucleophilic character or an unsaturated bond. For instance, conversion to an enolate or an enamine derivative would introduce a site of unsaturation. Subsequent treatment with an electrophilic halogen source, such as iodine (I₂) or bromine (Br₂), could then initiate cyclization. The electrophilic halogen would activate the newly formed double bond, creating a halonium ion intermediate. This intermediate would then be susceptible to intramolecular attack by a nucleophile, potentially an enol oxygen or an enamine nitrogen, leading to the formation of a halogenated heterocyclic product. The specifics of the cyclization, including the regioselectivity (endo- vs. exo-cyclization), would be governed by factors such as the nature of the nucleophile, the reaction conditions, and the steric and electronic properties of the substrate.

A general representation of this process can be envisioned as follows:

Reaction Scheme: Hypothetical Halogen-Induced Cyclofunctionalization

StepDescription
1. Substrate ModificationThe acetyl chloride moiety of this compound is converted to a derivative containing a nucleophilic or unsaturated functional group (e.g., an enolate or enamine).
2. Electrophilic ActivationAn electrophilic halogen (X⁺) source is introduced, which activates the unsaturated bond to form a halonium ion intermediate.
3. Intramolecular CyclizationAn internal nucleophile attacks the halonium ion, leading to ring closure and the formation of a new heterocyclic ring.
4. Product FormationThe final product is a halogenated heterocyclic compound, with the potential for further functionalization.

It is important to note that the feasibility and outcome of such a reaction would require experimental validation.

Role of the ortho-Iodo Group in Activating or Directing Reactivity

The presence of the iodine atom at the ortho position to the acetyl chloride group is not merely a passive substituent; it plays a crucial role in modulating the reactivity of the molecule in several ways:

Steric Influence : The bulky iodine atom can exert significant steric hindrance around the acetyl chloride functionality. This steric crowding can influence the approach of reagents and may favor certain reaction pathways over others. For instance, it could direct the conformation of the side chain, thereby predisposing the molecule for a specific cyclization outcome.

Electronic Effects : While halogens are generally considered deactivating groups in electrophilic aromatic substitution due to their inductive electron-withdrawing effect, they are also ortho, para-directing. In the context of cyclization reactions involving the side chain, the electronic influence of the ortho-iodo group is more complex. It can affect the electron density of the aromatic ring, which might participate as a nucleophile in certain cyclization pathways.

Formation of Hypervalent Iodine Intermediates : The iodine atom can be oxidized to a hypervalent state (e.g., iodine(III) or iodine(V)). Hypervalent iodine reagents are known to mediate a wide range of transformations, including oxidative cyclizations. While this typically requires an external oxidant, the presence of the iodine atom in the substrate itself opens up the possibility for unique intramolecular transformations under oxidative conditions.

Advanced Mechanistic Elucidation and Computational Studies

Experimental Mechanistic Investigations of o-Iodophenylacetyl Chloride Reactions

A thorough understanding of the reaction mechanisms of this compound would necessitate a suite of experimental techniques designed to probe reaction rates, identify transient species, and trace the pathways of atomic rearrangement.

Reaction Kinetics and Rate Determining Steps

For a hypothetical reaction involving this compound, such as its hydrolysis or aminolysis, kinetic studies would involve systematically varying the concentrations of the reactants and any catalysts while monitoring the reaction progress over time. This is often achieved using spectroscopic methods (e.g., UV-Vis or NMR spectroscopy) to track the disappearance of reactants or the appearance of products. The collected data would then be used to derive the experimental rate law.

For instance, if the reaction were found to be first order with respect to this compound and zero order with respect to a nucleophile, it would suggest a mechanism where the rate-determining step involves only the acyl chloride, possibly through the formation of an acylium ion intermediate. Conversely, a second-order rate law would imply a bimolecular mechanism where the nucleophile participates in the rate-determining step.

Table 1: Hypothetical Kinetic Data for the Reaction of this compound with a Nucleophile

Experiment[this compound] (M)[Nucleophile] (M)Initial Rate (M/s)
10.10.11.0 x 10⁻⁴
20.20.12.0 x 10⁻⁴
30.10.21.0 x 10⁻⁴

This is a hypothetical data table to illustrate the type of information gathered in kinetic studies.

Spectroscopic Identification of Transient Intermediates

Transient intermediates are short-lived species that are formed in one step of a reaction and consumed in a subsequent step. Their direct observation can provide compelling evidence for a proposed reaction mechanism. Techniques such as flash photolysis, stopped-flow spectroscopy, and matrix isolation spectroscopy are employed to detect and characterize these fleeting species.

In the context of this compound reactions, one might expect the formation of intermediates like ketenes (via elimination of HCl) or acylium ions. Time-resolved infrared (TRIR) spectroscopy could potentially be used to observe the characteristic vibrational frequencies of such intermediates. For example, a ketene intermediate would exhibit a strong absorption band in the region of 2100-2150 cm⁻¹.

Isotopic Labeling Studies

Isotopic labeling is a powerful technique used to trace the fate of specific atoms throughout a chemical reaction. By replacing an atom in a reactant with one of its heavier isotopes (e.g., ¹³C for ¹²C, or ¹⁸O for ¹⁶O), the position of that atom in the products can be determined using mass spectrometry or NMR spectroscopy. This information can be invaluable in distinguishing between different possible reaction pathways.

For example, in the hydrolysis of this compound, one could use H₂¹⁸O to determine whether the oxygen atom from the water molecule ends up in the carboxyl group of the resulting o-iodophenylacetic acid or is eliminated as part of the chloride ion. If the ¹⁸O is incorporated into the carboxylic acid, it would support a mechanism involving nucleophilic attack of water on the carbonyl carbon.

Theoretical and Computational Chemistry Approaches

In conjunction with experimental studies, theoretical and computational chemistry provides powerful tools to investigate reaction mechanisms at a molecular level. These methods can be used to model reaction pathways, characterize transition states, and calculate activation energies, offering insights that are often inaccessible through experimentation alone.

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. In the context of reaction mechanisms, DFT calculations can be used to map out the potential energy surface of a reaction, identifying the minimum energy pathways that connect reactants to products.

For reactions of this compound, DFT could be employed to model the interaction with various nucleophiles. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This would allow for the comparison of different potential mechanisms and the identification of the most energetically favorable pathway.

A transition state is a specific configuration along the reaction coordinate that corresponds to the highest potential energy along this coordinate. The characterization of transition states is a key aspect of computational mechanistic studies. Using DFT, the geometry of a transition state can be optimized, and its vibrational frequencies can be calculated. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products.

The energy difference between the reactants and the transition state is the activation energy barrier. By calculating this barrier, computational chemists can predict the rate of a reaction and compare the feasibility of different reaction pathways. For example, DFT calculations could be used to determine the energy barriers for both a concerted and a stepwise mechanism for the reaction of this compound with an amine, thereby providing theoretical support for one mechanism over the other.

Table 2: Hypothetical DFT Calculated Energy Barriers for Competing Reaction Pathways

Reaction PathwayTransition State StructureCalculated Activation Energy (kcal/mol)
Concerted Nucleophilic Acyl Substitution[TS1]‡15.2
Stepwise (Acylium Ion Formation)[TS2]‡25.8

This is a hypothetical data table to illustrate the type of information generated from DFT calculations.

Understanding Reactivity and Selectivity

The reactivity and selectivity of this compound are governed by the electronic and steric influences of its constituent functional groups: the phenyl ring, the ortho-iodine substituent, and the acetyl chloride moiety. Computational methods, particularly Density Functional Theory (DFT), are instrumental in dissecting these factors.

A key aspect of understanding the molecule's reactivity lies in the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution and energies of these orbitals indicate the most probable sites for nucleophilic and electrophilic attack.

HOMO (Highest Occupied Molecular Orbital): In molecules like this compound, the HOMO is typically distributed over the electron-rich aromatic ring and the iodine atom. The energy of the HOMO is indicative of the molecule's ability to donate electrons. A higher HOMO energy suggests greater reactivity towards electrophiles.

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is generally localized on the carbonyl carbon of the acetyl chloride group. This is due to the high electronegativity of the oxygen and chlorine atoms, which withdraw electron density, making the carbonyl carbon highly electrophilic. The energy of the LUMO reflects the molecule's ability to accept electrons. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack at the carbonyl carbon.

The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and stability of a molecule. A smaller energy gap corresponds to higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. Computational studies on analogous aromatic sulfonyl chlorides have shown that the HOMO-LUMO gap is a reliable indicator of charge transfer interactions within the molecule scispace.comresearchgate.netresearchgate.net. For this compound, this gap would be influenced by the electronic nature of the iodine substituent.

The regioselectivity of reactions involving this compound can also be predicted using FMO theory. Nucleophilic attack will preferentially occur at the site with the largest LUMO coefficient, which is expected to be the carbonyl carbon. Electrophilic attack on the aromatic ring would be directed by the positions with the highest HOMO density, which are influenced by the ortho-iodine and the acetylmethyl group.

Interactive Table: Frontier Molecular Orbital Properties (Theoretical)

Molecular Orbital Primary Localization Predicted Role in Reactivity
HOMO Phenyl ring, Iodine atom Site for electrophilic attack, electron donation
LUMO Carbonyl carbon (acetyl chloride) Site for nucleophilic attack, electron acceptance

Molecular Dynamics Simulations for Conformational and Environmental Effects

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules, including conformational changes and interactions with their environment. For this compound, MD simulations can provide valuable insights into its flexibility and how it behaves in different solvents.

The conformational landscape of this compound is primarily defined by the rotation around two key single bonds: the bond connecting the phenyl ring to the acetyl group and the bond between the carbonyl carbon and the adjacent methylene group. The bulky iodine atom at the ortho position imposes significant steric hindrance, which is expected to influence the preferred rotational conformations.

MD simulations can explore the potential energy surface associated with these rotations, identifying low-energy conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its reactivity. For instance, the accessibility of the electrophilic carbonyl carbon to an incoming nucleophile can be highly dependent on the rotational state of the acetyl chloride group relative to the aromatic ring. Computational studies on other sterically congested molecules have demonstrated the utility of such analyses in pinpointing preferred conformations chemrxiv.org.

Furthermore, MD simulations can elucidate the role of the solvent in the molecule's behavior. By explicitly including solvent molecules (such as water or an organic solvent) in the simulation box, it is possible to study solvation effects. Key aspects that can be investigated include:

Solvation Shell Structure: The arrangement of solvent molecules around the solute, particularly around the polar acetyl chloride group and the halogen atom.

Hydrogen Bonding: If a protic solvent is used, the formation and dynamics of hydrogen bonds between the solvent and the carbonyl oxygen or chlorine atom can be analyzed.

Solvent Effects on Conformation: The solvent can influence the conformational equilibrium by stabilizing certain conformers over others.

Ab initio molecular dynamics simulations, which combine molecular dynamics with quantum mechanical calculations, can provide a highly accurate description of these environmental effects, particularly the influence of anions like chloride on reaction pathways in aqueous solutions ntnu.no.

Advanced Quantum Chemical Analysis of Electronic Structure and Bonding

Advanced quantum chemical methods provide a deeper understanding of the electronic structure and bonding within this compound. Natural Bond Orbital (NBO) analysis is a particularly insightful technique in this regard.

NBO analysis transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a set of localized orbitals that correspond to the intuitive chemical concepts of core electrons, lone pairs, and bonding and antibonding orbitals. This allows for a quantitative analysis of charge distribution and bonding interactions.

For this compound, NBO analysis can be used to:

Determine Atomic Charges: Calculate the natural charges on each atom, providing a more chemically meaningful picture of charge distribution than other methods. This would confirm the electrophilic nature of the carbonyl carbon and the electronegativity of the oxygen and chlorine atoms.

Analyze Donor-Acceptor Interactions: Quantify the delocalization of electron density from occupied "donor" NBOs (like lone pairs or bonding orbitals) to unoccupied "acceptor" NBOs (like antibonding orbitals). These interactions, also known as hyperconjugation, are crucial for molecular stability. In this compound, significant interactions would be expected between the lone pairs of the carbonyl oxygen and the adjacent C-C and C-Cl antibonding orbitals, as well as between the π-system of the phenyl ring and the σ* orbitals of the acetyl chloride group. Studies on related compounds have utilized NBO analysis to explain charge delocalization and molecular stability researchgate.net.

Characterize Bond Orders and Hybridization: Provide detailed information about the nature of the chemical bonds, including their ionic and covalent character, and the hybridization of the atomic orbitals involved in these bonds.

The insights gained from NBO analysis complement the FMO picture of reactivity. For example, the delocalization of electron density revealed by NBO can help to explain the stability of reaction intermediates and transition states.

Interactive Table: Key Parameters from Quantum Chemical Analysis (Theoretical)

Analysis Method Parameter Information Gained for this compound
DFT HOMO/LUMO Energies Reactivity indices, sites for electrophilic/nucleophilic attack
DFT HOMO-LUMO Gap Chemical stability and reactivity
MD Simulations Conformational Analysis Preferred molecular shapes, steric effects of substituents
MD Simulations Solvation Effects Interaction with solvent, influence of environment on conformation
NBO Analysis Natural Atomic Charges Charge distribution, identification of electrophilic/nucleophilic centers

Advanced Analytical Techniques for Reaction Monitoring and Process Understanding

In-situ and Online Reaction Monitoring Techniques

In-situ and online monitoring techniques are powerful tools for gaining a deep understanding of chemical processes as they occur, without the need for sample extraction and quenching which can alter the reaction composition. fu-berlin.de

Real-time Nuclear Magnetic Resonance (NMR) spectroscopy is a non-invasive technique that provides detailed structural information and quantitative data on species in a reaction mixture. rsc.orgmdpi.com By monitoring the changes in the chemical shifts and signal intensities of specific nuclei (e.g., ¹H, ¹³C), the kinetics of the formation of o-Iodophenylacetyl chloride from o-iodophenylacetic acid and a chlorinating agent, as well as its subsequent reactions, can be followed. For instance, the disappearance of the carboxylic acid proton signal and the appearance of new signals corresponding to the acyl chloride can be tracked. The carbonyl carbon in acyl chlorides typically resonates in the 160 to 180 δ range in ¹³C NMR spectra. libretexts.orgstackexchange.com

Flow NMR spectroscopy is a particularly useful setup for real-time reaction monitoring, allowing for the continuous circulation of the reaction mixture through the NMR spectrometer. rsc.orgresearchgate.net This approach enables the study of reactions under various conditions of temperature and pressure. researchgate.net

Key Observable NMR Signals for Monitoring this compound Formation:

CompoundKey ¹H NMR SignalKey ¹³C NMR SignalExpected Trend During Reaction
o-Iodophenylacetic acidCarboxylic acid proton (-COOH)Carbonyl carbon (~170-180 ppm)Decrease
This compoundMethylene protons (-CH₂COCl)Carbonyl carbon (~160-180 ppm)Increase

Hyphenated mass spectrometry techniques couple a separation method with mass analysis, providing high sensitivity and selectivity for the detection of reaction components. researchgate.netajrconline.orgox.ac.uk

Paper Spray Ionization-Electrospray Ionization Mass Spectrometry (PSI-ESI-MS) is an ambient ionization technique that allows for the rapid analysis of reaction aliquots with minimal sample preparation. It is particularly useful for detecting reactive intermediates that might not be observable by other methods. rsc.orgnih.gov

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) combines the separation power of HPLC with the detection capabilities of MS. ajrconline.orgox.ac.uk This technique is ideal for separating complex mixtures and quantifying individual components. An HPLC method can be developed to separate o-iodophenylacetic acid, this compound, and any potential side products, with subsequent detection and quantification by MS.

These techniques are invaluable for identifying transient species and understanding complex reaction networks. rsc.orgnih.gov

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for monitoring the transformation of functional groups in real-time. fu-berlin.deacs.org

Infrared (IR) Spectroscopy : The conversion of the carboxylic acid group in o-iodophenylacetic acid to the acyl chloride group in this compound can be readily monitored using IR spectroscopy. The characteristic C=O stretching frequency of the carboxylic acid (around 1710 cm⁻¹) will decrease, while a new, strong C=O stretching band for the acyl chloride will appear at a higher frequency, typically in the range of 1775–1810 cm⁻¹. libretexts.orguobabylon.edu.iqblogspot.com

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR and is particularly advantageous for monitoring reactions in aqueous media due to the weak Raman scattering of water. acs.org It can be used to track changes in the vibrational modes of the aromatic ring and the carbonyl group. In-line Raman probes can be inserted directly into a reaction vessel for continuous monitoring. acs.org

Characteristic IR Stretching Frequencies:

Functional GroupCompoundC=O Stretching Frequency (cm⁻¹)
Carboxylic Acido-Iodophenylacetic acid~1710
Acyl ChlorideThis compound~1800

Applications in Reaction Optimization and Mechanistic Validation

The data obtained from these advanced analytical techniques are crucial for both reaction optimization and mechanistic validation.

By monitoring the reaction progress in real-time, key kinetic parameters can be determined, allowing for the optimization of reaction conditions such as temperature, catalyst loading, and reagent stoichiometry to maximize yield and minimize impurities. researchgate.net For example, real-time monitoring can reveal the formation of unstable intermediates or byproducts, guiding the adjustment of reaction parameters to control the reaction pathway.

Furthermore, the identification of transient intermediates provides direct evidence for proposed reaction mechanisms. rsc.orgnih.govnih.gov For instance, in situ spectroscopic techniques can help to confirm the involvement of specific catalytic species or reactive intermediates in the conversion of this compound to other products. uab.catresearchgate.net

Development of Novel Spectroscopic and Chromatographic Methodologies for Complex Systems

The analysis of complex reaction mixtures involving reactive species like this compound often necessitates the development of novel analytical methodologies.

Recent advancements in spectroscopic techniques include the development of more sensitive and robust probes for in-line monitoring and the application of chemometrics to deconvolute complex spectral data. researcher.life This allows for the simultaneous tracking of multiple components even in the presence of significant spectral overlap.

In the realm of chromatography , the development of new stationary phases and the use of techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) offer enhanced separation efficiency and more accurate mass measurements, which are critical for the unambiguous identification of unknown intermediates and byproducts. researcher.lifeijpsjournal.com These advanced methods are instrumental in gaining a comprehensive understanding of the intricate chemical transformations involving this compound.

Future Research Directions and Synthetic Innovation with O Iodophenylacetyl Chloride

Exploration of Unprecedented Reactivity Modes and Novel Transformations

The unique arrangement of the acyl chloride and iodo groups in o-iodophenylacetyl chloride opens the door to a variety of unprecedented reactivity modes. The proximity of these two functional groups could facilitate novel intramolecular reactions. For instance, research could be directed towards radical cyclization reactions. libretexts.org The generation of a radical at the acyl chloride or through the aryl iodide could lead to the formation of complex heterocyclic structures, a transformation that is often rapid and selective. libretexts.org

Furthermore, the aryl iodide moiety is a well-established participant in a range of palladium-catalyzed cross-coupling reactions. researchgate.netyoutube.comyoutube.com Future work could explore the application of Heck, Suzuki, and Sonogashira reactions to this compound. youtube.comorganic-chemistry.orgresearchgate.net Such investigations would not only expand the utility of this compound but could also lead to the discovery of novel tandem reaction sequences where both the acyl chloride and the aryl iodide participate in a controlled manner.

A potential area of investigation is the in-situ activation of the acyl chloride to a more reactive acid iodide species using an iodide source. This could enhance its electrophilicity, enabling reactions with weaker nucleophiles. researchgate.net

Development of Highly Enantioselective and Diastereoselective Processes

The development of stereoselective transformations is a paramount goal in modern organic synthesis. Future research on this compound could focus on the development of highly enantioselective and diastereoselective processes. The use of chiral catalysts in palladium-catalyzed cross-coupling reactions, for instance, could lead to the synthesis of chiral biaryl compounds with high enantiomeric excess. mdpi.com

The exploration of asymmetric hydrogenation of derivatives of this compound could yield chiral building blocks with significant potential in medicinal chemistry. researchgate.net The following table illustrates the potential for enantioselective transformations based on analogous reactions reported in the literature.

Reaction Type Catalyst/Reagent Potential Chiral Product from this compound Derivative Reported Enantiomeric Excess (in analogous systems)
Asymmetric C-H IodinationChiral CpRh(III) complexAxially chiral biaryl iodideUp to 97% ee mdpi.com
Enantioselective AlkynylationChiral perhydro-1,3-benzoxazine with Me2ZnChiral 3-hydroxy-3-alkynyl-2-oxindole derivativesModerate to excellent ee beilstein-journals.org
Asymmetric HydrogenationManganese catalyst with chiral ligandChiral β-hydroxy sulfonesUp to 97% ee researchgate.net

Applications in the Modular Synthesis of Complex Molecular Architectures

The bifunctional nature of this compound makes it an ideal candidate for the modular synthesis of complex molecular architectures. The differential reactivity of the acyl chloride and the aryl iodide allows for a stepwise and controlled introduction of various substituents. For example, the acyl chloride can first be reacted with a nucleophile to form an amide or ester, followed by a palladium-catalyzed cross-coupling reaction at the aryl iodide position. This sequential approach offers a high degree of flexibility and convergence in the synthesis of complex targets. researchgate.netnih.gov

This modular approach could be particularly valuable in the construction of heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. The intramolecular cyclization of appropriately substituted derivatives of this compound could provide a rapid entry into a variety of ring systems. libretexts.org

Integration with Green Chemistry Principles and Sustainable Synthesis Methods

Future synthetic applications of this compound should be developed in alignment with the principles of green chemistry. researchgate.net This includes the design of processes with high atom economy, the use of catalytic rather than stoichiometric reagents, and the reduction of waste. The exploration of palladium-catalyzed reactions, which often proceed with high efficiency and selectivity under mild conditions, is a step in this direction. researchgate.net

Furthermore, the development of sustainable synthesis methods could involve the use of environmentally benign solvents and recyclable catalysts. Research into the immobilization of palladium catalysts on solid supports for use in reactions with this compound could facilitate catalyst recovery and reuse, thereby reducing the environmental impact of the synthetic process. researchgate.net

Design of New Catalytic Systems for Enhanced Efficiency and Selectivity

To fully unlock the synthetic potential of this compound, the design of new and more efficient catalytic systems is crucial. This could involve the development of novel phosphine ligands for palladium catalysts that enhance their activity and selectivity in cross-coupling reactions. youtube.com The use of N-heterocyclic carbene (NHC) ligands could also be explored, as they have shown promise in the activation of aryl chlorides and could potentially be effective for the more reactive aryl iodides. prepchem.com

Moreover, the development of dual-catalytic systems that can simultaneously or sequentially activate both the acyl chloride and the aryl iodide moieties could lead to novel and efficient transformations. Photocatalysis is another emerging area that could be applied to reactions involving this compound, potentially enabling new types of bond formations under mild and sustainable conditions. beilstein-journals.org

Q & A

Q. What are the established synthetic routes for o-iodophenylacetyl chloride, and how can their efficiency be systematically compared?

  • Methodological Answer : The primary synthetic methods include Friedel-Crafts acylation of iodobenzene derivatives or halogen exchange reactions on pre-acylated substrates. To compare efficiency:
  • Tabulate yields, reaction times, and purity metrics (e.g., HPLC) across methods .
  • Evaluate solvent compatibility (e.g., dichloromethane vs. THF) and catalyst systems (e.g., AlCl₃ vs. FeCl₃) for reproducibility .
  • Include side-product analysis (e.g., GC-MS) to identify dehalogenation or acyl migration by-products .

Q. What spectroscopic techniques are essential for characterizing o-iodophenylacetyl chloride, and how should purity thresholds be validated?

  • Methodological Answer :
  • NMR : Compare 1^1H/13^13C chemical shifts with computational predictions (DFT) and literature data. Resolve discrepancies by verifying solvent effects (e.g., CDCl₃ vs. DMSO-d₆) .
  • IR : Confirm acyl chloride C=O stretch (~1800 cm⁻¹) and absence of hydroxyl impurities.
  • Purity : Use HPLC with UV detection (λ = 254 nm) and establish a ≥98% purity threshold for synthetic batches .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress iodine loss during o-iodophenylacetyl chloride synthesis?

  • Methodological Answer :
  • Temperature Control : Perform reactions under cryogenic conditions (−20°C) to reduce radical-mediated dehalogenation .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for reduced iodine abstraction.
  • In Situ Monitoring : Use Raman spectroscopy to track iodine retention in real time .
  • Statistical Design : Apply response surface methodology (RSM) to balance yield and iodine stability .

Q. How should researchers resolve contradictions in reported melting points or spectral data for o-iodophenylacetyl chloride across studies?

  • Methodological Answer :
  • Literature Cross-Validation : Aggregate data from ≥10 independent studies (via SciFinder/Reaxys) to identify consensus values. Exclude outliers with insufficient characterization .
  • Experimental Replication : Synthesize the compound using cited protocols and compare results.
  • Environmental Factors : Assess humidity impacts on hygroscopicity and melting point depression .

Q. What strategies mitigate hydrolysis of o-iodophenylacetyl chloride in aqueous-phase applications while preserving reactivity?

  • Methodological Answer :
  • Protective Environments : Use anhydrous solvents (e.g., CH₂Cl₂) under inert atmospheres (N₂/Ar) .
  • Stabilizing Agents : Introduce scavengers (e.g., molecular sieves) or low-temperature reaction setups (−40°C).
  • Kinetic Studies : Perform pseudo-first-order assays to quantify hydrolysis rates under varying pH .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for validating the reproducibility of o-iodophenylacetyl chloride synthetic protocols?

  • Methodological Answer :
  • Intra-Lab Replication : Conduct ≥3 independent syntheses with the same operator/equipment.
  • Inter-Lab Collaboration : Share protocols with external labs to test robustness .
  • Error Analysis : Calculate relative standard deviation (RSD) for yields and purity metrics .

Q. How can computational tools (e.g., DFT) enhance the interpretation of o-iodophenylacetyl chloride’s reactivity in novel reactions?

  • Methodological Answer :
  • Transition State Modeling : Predict regioselectivity in nucleophilic acyl substitutions using Gaussian or ORCA .
  • Solvent Effects : Simulate solvation free energies (COSMO-RS) to optimize solvent choices .
  • Benchmarking : Validate computational results against experimental kinetic data .

Safety & Storage

Q. What specific handling protocols are critical for safely storing o-iodophenylacetyl chloride in research settings?

  • Methodological Answer :
  • Storage Conditions : Keep in amber vials under argon at −20°C to prevent moisture ingress and photodegradation .
  • PPE Requirements : Use nitrile gloves, fume hoods, and splash goggles during transfers.
  • Decontamination : Neutralize spills with sodium bicarbonate slurry before disposal .

Application-Driven Questions

Q. What methodologies ensure iodine retention when using o-iodophenylacetyl chloride as a precursor in radiopharmaceutical synthesis?

  • Methodological Answer :
  • Radiolabeling Techniques : Employ 125^{125}I isotopic exchange under controlled pH and temperature .
  • Purification : Use size-exclusion chromatography (SEC) to isolate iodinated products from hydrolyzed impurities .

Q. Q. How can o-iodophenylacetyl chloride be integrated into modular platforms for synthesizing iodinated heterocycles?

  • Methodological Answer :
  • Protecting Groups : Temporarily mask the acyl chloride with tert-butyloxycarbonyl (Boc) groups during heterocycle formation .
  • Cross-Coupling : Leverage Pd-catalyzed reactions (e.g., Suzuki-Miyaura) to append aryl/heteroaryl groups without iodine loss .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.